

N-Fmoc-N,O-dimethyl-L-serine: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Fmoc-N,O-dimethyl-L-serine	
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Introduction

N-Fmoc-N,O-dimethyl-L-serine is a synthetically modified amino acid derivative that plays a crucial role as a building block in the synthesis of complex peptides and natural products. Its unique structure, featuring methylation on both the alpha-amino and the side-chain hydroxyl groups, imparts specific conformational constraints and properties that are leveraged in advanced chemical synthesis. This technical guide provides a detailed overview of the known properties, synthesis, and applications of **N-Fmoc-N,O-dimethyl-L-serine**, with a particular focus on its role in the total synthesis of coibamide A, a potent antiproliferative marine natural product.[1][2][3]

Chemical and Physical Properties

N-Fmoc-N,O-dimethyl-L-serine is a white to light yellow solid.[1] While detailed experimental data for some physical properties are not widely published, the fundamental chemical identifiers and some observed characteristics are summarized below.



Property	Value	Reference(s)
Molecular Formula	C20H21NO5	[1]
Molecular Weight	355.38 g/mol	[1]
CAS Number	1569103-64-5	[1]
Appearance	White to light yellow solid	[1]
Purity	≥98%	[4]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]
Solubility	Soluble in DMSO (100 mg/mL with sonication)	[1]

Spectroscopic Data

Detailed spectroscopic data for **N-Fmoc-N,O-dimethyl-L-serine** is not readily available in public databases. Researchers synthesizing or utilizing this compound would typically perform standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify its identity and purity. For reference, the IUPAC name is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-serine. [5]

Experimental Protocols Synthesis of N-Fmoc-N,O-dimethyl-L-serine

A specific, detailed protocol for the synthesis of **N-Fmoc-N,O-dimethyl-L-serine** is often found within the supplementary information of publications detailing the total synthesis of molecules that incorporate this building block, such as coibamide A. A generalizable two-step procedure for the N-methylation of an Fmoc-protected amino acid is outlined below. This can be adapted for the O-methylation of the serine side chain, which would typically precede the N-methylation or be performed on a suitably protected precursor.



General Protocol for N-Methylation of Fmoc-Amino Acids:

This protocol is based on the formation of an oxazolidinone intermediate followed by reductive cleavage.

Step 1: Oxazolidinone Formation

- To a round-bottom flask, add the starting Fmoc-O-methyl-L-serine and a 1:1 mass ratio of paraformaldehyde.
- Add toluene (approximately 15 mL per gram of amino acid) and a stir bar.
- Fit the flask with a reflux condenser and heat the mixture in an oil bath at 140°C for at least 2 hours.
- Remove the reflux condenser and allow the toluene to evaporate until the volume is reduced to approximately one-fifth of the original volume.
- Allow the reaction mixture to cool to room temperature.

Step 2: Reductive Cleavage

- To the cooled residue, add dichloromethane (DCM, approximately 6-10 mL per gram of the initial amino acid).
- Carefully add an equal volume of trifluoroacetic acid (TFA) and stir for 5 minutes at room temperature.
- Add 3 equivalents of triethylsilane to the reaction mixture and allow it to stir overnight.

Work-up:

- Add ethyl acetate (EtOAc, approximately 25 mL per gram of the initial amino acid) and filter the solution through a cotton plug.
- Wash the organic phase twice with a saturated sodium bicarbonate (NaHCO₃) solution and once with brine.



• Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-methylated product.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **N-Fmoc-N,O-dimethyl-L-serine** into a growing peptide chain on a solid support follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the N-methyl group, specialized coupling reagents and conditions may be necessary to achieve high coupling efficiency.

General SPPS Coupling Protocol for N-Methylated Amino Acids:

- Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Washing: Thoroughly wash the resin with DMF.
- Coupling:
 - Dissolve 4 equivalents of N-Fmoc-N,O-dimethyl-L-serine in DMF or NMP.
 - Add 4 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
 - Add 8 equivalents of a base such as N,N-diisopropylethylamine (DIEA).
 - Mix the activation solution for 5 minutes at room temperature.
 - o Add the activated amino acid solution to the resin and shake for at least one hour.
- Washing: Wash the resin thoroughly with DMF.



 Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the coupling is incomplete, a second coupling step may be required.

Applications in Synthesis

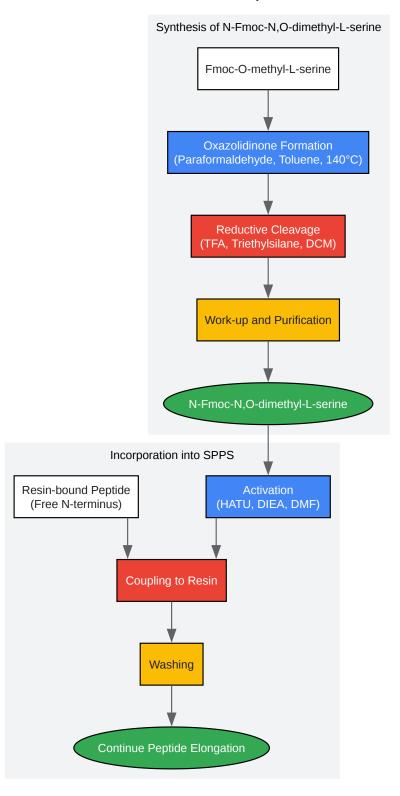
The primary documented application of **N-Fmoc-N,O-dimethyl-L-serine** is in the total synthesis of coibamide A.[1] Coibamide A is a cyclic depsipeptide isolated from a marine cyanobacterium with potent antiproliferative activity against human cancer cells. The N,O-dimethylserine residues are key structural features of this natural product.

Logical Workflow for Synthesis and Incorporation

The following diagram illustrates the general workflow for the synthesis of **N-Fmoc-N,O-dimethyl-L-serine** and its subsequent use in peptide synthesis.



Workflow for N-Fmoc-N,O-dimethyl-L-serine



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Caption: General workflow for the synthesis and SPPS incorporation of **N-Fmoc-N,O-dimethyl-L-serine**.

Safety Information

Detailed safety information for **N-Fmoc-N,O-dimethyl-L-serine** is not extensively documented. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

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